N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential applications in medicinal chemistry. The compound features a unique combination of a benzofuran moiety, an oxadiazole ring, and a piperidine structure, which contribute to its biological activity. Its molecular formula is , with a molecular weight of approximately 490.51 g/mol. The compound is classified under the category of oxadiazole derivatives, which are known for their diverse pharmacological properties.
The synthesis of N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide typically involves several key steps:
These synthetic routes require careful optimization to ensure high yields and purity of the final product .
The molecular structure of N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide can be described using various chemical notations:
InChI=1S/C22H23ClN4O6S/c1-31-17-10-15(11-18(12-17)32-2)21-25-26-22(33-21)24-20(28)14-4-3-9-27(13-14)34(29,30)19-7-5-16(23)6-8-19/h5-8,10-12,14H,3-4,9,13H2,1-2H3,(H,24,26,28)
COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C3CCCN(C3)S(=O)(=O)C4=CC=C(C=C4)Cl)OC
These representations highlight the compound's intricate structure and functional groups that may contribute to its biological activity .
N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide can undergo various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or for synthesizing related compounds .
The mechanism of action for N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide is not fully elucidated but is believed to involve interactions with specific biological targets:
Research indicates that compounds with similar structures exhibit significant anticancer activity and may affect tubulin dynamics .
The physical and chemical properties of N-(5-(benzofuran-2-y)-1,3,4-oaxdiazol -2-y)-1 -((4-chlorophenyl)sulfonyl)piperidine -4-carboxamide include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 490.51 g/mol |
Purity | Typically ≥ 95% |
Solubility | Soluble in DMSO and DMF |
These properties are essential for determining the compound's behavior in various biological assays and its potential therapeutic applications .
N-(5-(benzofuran -2-y)-1,3, 4-oaxdiazol -2-y)-1 -((4-chlorophenyl)sulfonyl)piperidine -4-carboxamide has promising applications in scientific research:
Continued research into this compound could lead to significant advancements in drug development and therapeutic interventions .
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.: 14269-75-1
CAS No.:
CAS No.: 1426938-62-6